Cas no 2229342-04-3 (4-(1H-1,2,3,4-tetrazol-1-yl)butanenitrile)
4-(1H-1,2,3,4-tetrazol-1-yl)butanenitrile Chemical and Physical Properties
Names and Identifiers
-
- 4-(1H-1,2,3,4-tetrazol-1-yl)butanenitrile
- EN300-1733481
- 2229342-04-3
-
- Inchi: 1S/C5H7N5/c6-3-1-2-4-10-5-7-8-9-10/h5H,1-2,4H2
- InChI Key: GXIFPOXNDNCHBW-UHFFFAOYSA-N
- SMILES: N1(C=NN=N1)CCCC#N
Computed Properties
- Exact Mass: 137.07014524g/mol
- Monoisotopic Mass: 137.07014524g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 10
- Rotatable Bond Count: 3
- Complexity: 136
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -0.5
- Topological Polar Surface Area: 67.4Ų
4-(1H-1,2,3,4-tetrazol-1-yl)butanenitrile Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1733481-0.05g |
4-(1H-1,2,3,4-tetrazol-1-yl)butanenitrile |
2229342-04-3 | 0.05g |
$792.0 | 2023-09-20 | ||
| Enamine | EN300-1733481-0.1g |
4-(1H-1,2,3,4-tetrazol-1-yl)butanenitrile |
2229342-04-3 | 0.1g |
$829.0 | 2023-09-20 | ||
| Enamine | EN300-1733481-0.25g |
4-(1H-1,2,3,4-tetrazol-1-yl)butanenitrile |
2229342-04-3 | 0.25g |
$867.0 | 2023-09-20 | ||
| Enamine | EN300-1733481-0.5g |
4-(1H-1,2,3,4-tetrazol-1-yl)butanenitrile |
2229342-04-3 | 0.5g |
$905.0 | 2023-09-20 | ||
| Enamine | EN300-1733481-1.0g |
4-(1H-1,2,3,4-tetrazol-1-yl)butanenitrile |
2229342-04-3 | 1g |
$943.0 | 2023-06-04 | ||
| Enamine | EN300-1733481-2.5g |
4-(1H-1,2,3,4-tetrazol-1-yl)butanenitrile |
2229342-04-3 | 2.5g |
$1848.0 | 2023-09-20 | ||
| Enamine | EN300-1733481-5.0g |
4-(1H-1,2,3,4-tetrazol-1-yl)butanenitrile |
2229342-04-3 | 5g |
$2732.0 | 2023-06-04 | ||
| Enamine | EN300-1733481-10.0g |
4-(1H-1,2,3,4-tetrazol-1-yl)butanenitrile |
2229342-04-3 | 10g |
$4052.0 | 2023-06-04 | ||
| Enamine | EN300-1733481-1g |
4-(1H-1,2,3,4-tetrazol-1-yl)butanenitrile |
2229342-04-3 | 1g |
$943.0 | 2023-09-20 | ||
| Enamine | EN300-1733481-5g |
4-(1H-1,2,3,4-tetrazol-1-yl)butanenitrile |
2229342-04-3 | 5g |
$2732.0 | 2023-09-20 |
4-(1H-1,2,3,4-tetrazol-1-yl)butanenitrile Related Literature
-
Gerald J. Meyer,Leif Hammarström Chem. Sci., 2020,11, 3460-3473
-
A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
-
Tao Wang,Yangyang Liu,Yue Deng,Hongbo Fu,Jianmin Chen Environ. Sci.: Nano, 2018,5, 1821-1833
-
Joo Chuan Yeo,Kenry Lab Chip, 2016,16, 4082-4090
-
Gloria Belén Ramírez-Rodríguez,José Manuel Delgado-López,Jaime Gómez-Morales CrystEngComm, 2013,15, 2206-2212
Additional information on 4-(1H-1,2,3,4-tetrazol-1-yl)butanenitrile
Comprehensive Overview of 4-(1H-1,2,3,4-tetrazol-1-yl)butanenitrile (CAS No. 2229342-04-3): Properties, Applications, and Innovations
4-(1H-1,2,3,4-tetrazol-1-yl)butanenitrile, identified by its CAS number 2229342-04-3, is a specialized organic compound that has garnered significant attention in pharmaceutical and material science research. This nitrile-functionalized tetrazole derivative exhibits unique chemical properties, making it a valuable intermediate in synthetic chemistry. The compound's molecular structure combines a butanenitrile backbone with a 1H-tetrazole moiety, enabling diverse reactivity patterns.
Recent advancements in heterocyclic chemistry have highlighted the importance of tetrazole-containing compounds like 4-(1H-1,2,3,4-tetrazol-1-yl)butanenitrile. Researchers are particularly interested in its potential as a bioisostere for carboxylic acids, a property that enhances its utility in drug design. The compound's nitrile group offers additional functionalization opportunities through reactions such as hydrolysis, reduction, or cycloadditions, aligning with current trends in click chemistry and green synthesis methodologies.
From an industrial perspective, CAS 2229342-04-3 has shown promise in the development of high-performance polymers and electronic materials. Its ability to participate in polymerization reactions while introducing tetrazole functionalities makes it attractive for creating materials with tailored thermal and electronic properties. This aligns with growing market demands for advanced functional materials in sectors ranging from flexible electronics to energy storage solutions.
Analytical characterization of 4-(1H-1,2,3,4-tetrazol-1-yl)butanenitrile typically involves techniques such as NMR spectroscopy, mass spectrometry, and HPLC purity analysis. Recent publications emphasize the importance of proper structure-activity relationship studies when working with this compound, particularly in medicinal chemistry applications where subtle structural modifications can significantly impact biological activity.
The synthesis of 2229342-04-3 generally follows established routes for tetrazole derivatives, often involving [1,3-dipolar] cycloaddition reactions. However, recent innovations have focused on improving yield and sustainability through catalytic methods and solvent-free conditions - topics that frequently appear in modern chemical literature and patent applications.
In the context of drug discovery, this compound serves as a versatile building block for bioactive molecules. Its structural features are particularly relevant to current research areas such as kinase inhibitors and GPCR modulators, addressing therapeutic needs in oncology and CNS disorders. The nitrile-tetrazole combination offers unique hydrogen bonding and dipole interactions that can enhance target binding affinity.
From a safety and handling perspective, proper laboratory protocols should be followed when working with 4-(1H-1,2,3,4-tetrazol-1-yl)butanenitrile. While not classified as hazardous under standard regulations, appropriate personal protective equipment and ventilation systems are recommended during manipulation, reflecting general best practices in chemical research facilities.
The commercial availability of CAS 2229342-04-3 has increased in recent years, with several specialty chemical suppliers offering the compound in various purity grades. This availability supports its growing application in both academic and industrial settings, particularly in regions with strong pharmaceutical innovation ecosystems.
Future research directions for this compound may explore its potential in metal-organic frameworks (MOFs) and coordination chemistry, where the tetrazole group's metal-binding capabilities could be utilized. Additionally, its application in agrochemical research presents opportunities for developing novel crop protection agents with improved environmental profiles.
As the scientific community continues to investigate multifunctional chemical building blocks, compounds like 4-(1H-1,2,3,4-tetrazol-1-yl)butanenitrile will likely maintain their importance. The dual functionality of its nitrile and tetrazole groups provides a versatile platform for molecular design across multiple disciplines, from materials science to medicinal chemistry.
2229342-04-3 (4-(1H-1,2,3,4-tetrazol-1-yl)butanenitrile) Related Products
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)